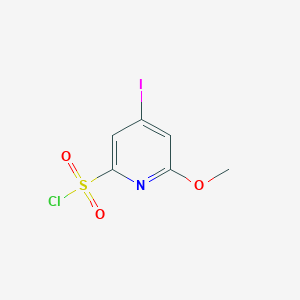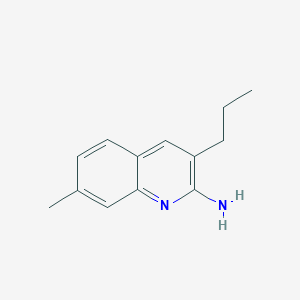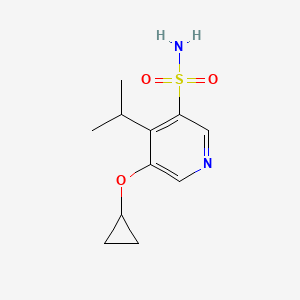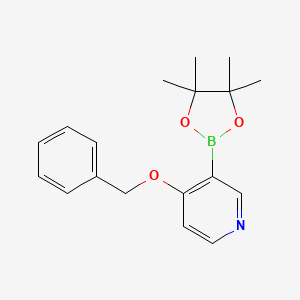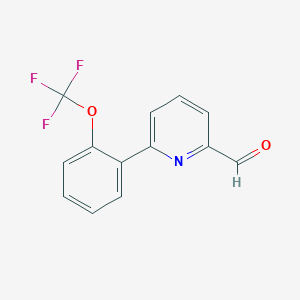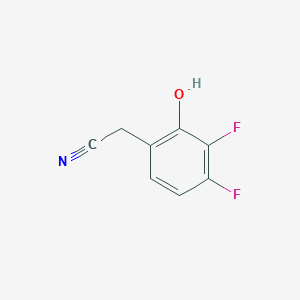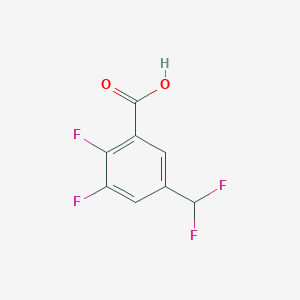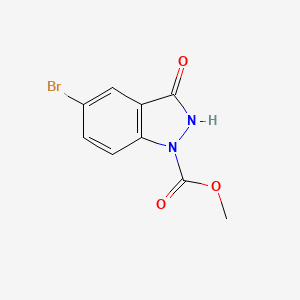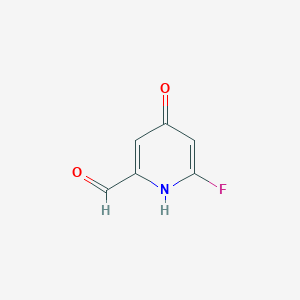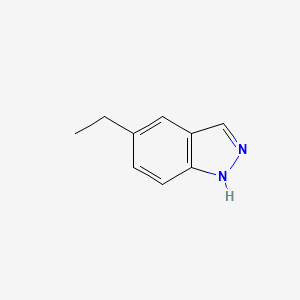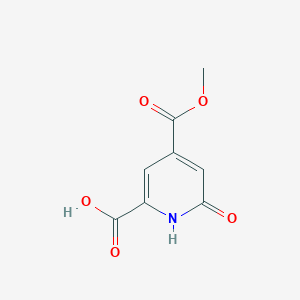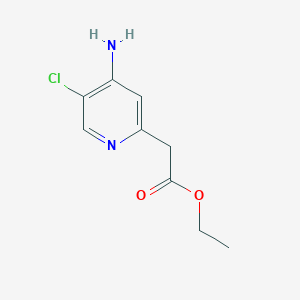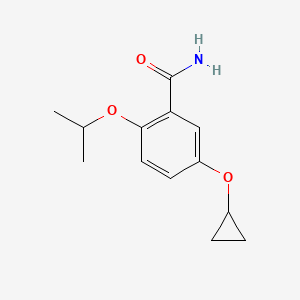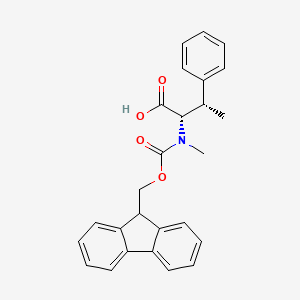![molecular formula C14H17F3N2O B14855406 2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B14855406.png)
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide is a compound of interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylamine with 3-(trifluoromethyl)benzyl chloride under basic conditions to form the intermediate N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]amine. This intermediate is then reacted with 2-bromoacetamide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopropyl group can influence its metabolic stability. The amino group can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopropyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)propanamide
- N-cyclopropyl-2-{[3-(trifluoromethyl)phenyl]amino}propanamide
Uniqueness
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity, binding affinity, and metabolic stability compared to similar compounds.
Eigenschaften
Molekularformel |
C14H17F3N2O |
|---|---|
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C14H17F3N2O/c1-9(18)13(20)19(12-5-6-12)8-10-3-2-4-11(7-10)14(15,16)17/h2-4,7,9,12H,5-6,8,18H2,1H3 |
InChI-Schlüssel |
BCGWOZZNVYEHLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


